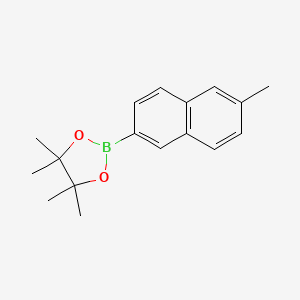amine](/img/structure/B11752946.png)
[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl](hexyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methylamine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with ethyl, fluoro, and methyl groups, along with a hexylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methylamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution Reactions: The ethyl, fluoro, and methyl groups are introduced through substitution reactions using appropriate reagents such as ethyl halides, fluorinating agents, and methylating agents.
Attachment of the Hexylamine Side Chain: The final step involves the nucleophilic substitution of the pyrazole derivative with hexylamine under suitable conditions, such as the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methylamine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hexylamine side chain can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, potassium carbonate, organic solvents like dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction may produce pyrazole alcohols or amines.
Scientific Research Applications
(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active pyrazole derivatives.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.
Comparison with Similar Compounds
(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methylamine can be compared with other pyrazole derivatives, such as:
(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylamine: Lacks the fluoro substituent, which may affect its biological activity and chemical reactivity.
(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylamine: Lacks the methyl group, which may influence its binding affinity and selectivity for molecular targets.
(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl](butyl)amine: Has a shorter alkyl chain, which may impact its solubility and pharmacokinetic properties.
The uniqueness of (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methylamine lies in its specific combination of substituents and side chain, which can confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H24FN3 |
|---|---|
Molecular Weight |
241.35 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]hexan-1-amine |
InChI |
InChI=1S/C13H24FN3/c1-4-6-7-8-9-15-10-12-11(3)16-17(5-2)13(12)14/h15H,4-10H2,1-3H3 |
InChI Key |
NOEYAFQTTPNOCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNCC1=C(N(N=C1C)CC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3R)-1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid](/img/structure/B11752867.png)
![1,9-Dimethyl-2H-pyrido[3,4-b]indol-3(9H)-one](/img/structure/B11752878.png)
![ethyl (2E)-2-chloro-2-[(3-chloro-4-methoxyphenyl)hydrazinylidene]acetate](/img/structure/B11752879.png)



![1-(2,2-difluoroethyl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11752913.png)
![ethyl (2E)-2-chloro-2-[(2-methyl-4-nitrophenyl)hydrazinylidene]acetate](/img/structure/B11752920.png)
![3-[(E)-(hydroxyimino)methyl]pyridin-2-amine](/img/structure/B11752923.png)
amino}cyclohexane-1-carboxylic acid](/img/structure/B11752930.png)
![Rel-(1r,5s,6s)-3-(tert-butoxycarbonyl)-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B11752932.png)



